Home > Products > Screening Compounds P7196 > N-Methylmorphinan
N-Methylmorphinan - 3882-38-0

N-Methylmorphinan

Catalog Number: EVT-1571651
CAS Number: 3882-38-0
Molecular Formula: C17H23N
Molecular Weight: 241.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-Methyl morphinan is a morphinane alkaloid.
Overview

N-Methylmorphinan is a significant compound in the field of medicinal chemistry, primarily known for its role as an opioid analgesic. It is derived from morphine, a natural alkaloid, and has been extensively studied for its pharmacological properties and potential therapeutic applications. N-Methylmorphinan exhibits various activities at opioid receptors, making it a subject of interest in pain management and addiction studies.

Source and Classification

N-Methylmorphinan belongs to the class of compounds known as morphinans, which are characterized by a phenanthrene core structure with specific modifications. It is classified as a semi-synthetic opioid, synthesized from natural morphine or thebaine. The compound is often explored for its agonistic activity at mu-opioid receptors and its potential dual action at delta-opioid receptors, depending on structural modifications.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Methylmorphinan can be achieved through several methods, including:

  1. Starting Material: The synthesis typically begins with racemic 3-hydroxy-N-methylmorphinan.
  2. Methylation Process: A common method involves methylation using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate. This reaction leads to the formation of N-methyl derivatives.
  3. Optical Purification: To obtain optically active forms, chiral acids like tartaric acid can be used to form salts that can be separated based on their optical activity .

The synthesis can also involve more advanced techniques such as the Wolff-Kishner reduction to modify carbonyl groups, enhancing the compound's pharmacological profile .

Molecular Structure Analysis

Structure and Data

N-Methylmorphinan has a complex molecular structure characterized by:

  • Molecular Formula: C₁₇H₂₃NO
  • Molecular Weight: Approximately 271.37 g/mol
  • Structural Features: The structure includes a morphinan backbone with a methyl group attached to the nitrogen atom at position 17, influencing its receptor binding properties.

The compound's three-dimensional conformation is crucial for its interaction with opioid receptors, affecting its agonist or antagonist behavior.

Chemical Reactions Analysis

Reactions and Technical Details

N-Methylmorphinan undergoes various chemical reactions that are essential for its synthesis and modification:

  1. Methylation Reactions: As mentioned earlier, methylating agents are commonly employed to modify the nitrogen atom.
  2. Hydrogenation: Reduction reactions may be performed to convert double bonds in the morphinan structure to single bonds, altering its pharmacological properties.
  3. Formation of Salts: The compound can form salts with acids (e.g., hydrochloric acid), which can enhance solubility and stability for pharmaceutical formulations .
Mechanism of Action

Process and Data

N-Methylmorphinan primarily acts as an agonist at mu-opioid receptors in the central nervous system. The mechanism involves:

  1. Receptor Binding: The compound binds to mu-opioid receptors, mimicking endogenous peptides such as endorphins.
  2. Signal Transduction: This binding activates intracellular signaling pathways that lead to analgesic effects by inhibiting neurotransmitter release in pain pathways.
  3. Dual Activity Potential: Depending on structural modifications (e.g., N-phenethyl substitution), N-Methylmorphinan can exhibit dual agonistic activity at both mu and delta-opioid receptors, potentially enhancing its therapeutic effects while reducing side effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Melting Point: Varies depending on the salt form; free base typically melts around 198-199 °C.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.
  • Optical Activity: Exhibits specific optical rotation values depending on the enantiomeric form used.

These properties are critical for determining the formulation and delivery methods in pharmaceutical applications.

Applications

Scientific Uses

N-Methylmorphinan has several applications in scientific research and medicine:

  1. Pain Management: Used as an analgesic agent in clinical settings for managing acute and chronic pain conditions.
  2. Research Tool: Serves as a model compound for studying opioid receptor interactions and developing new analgesics with improved safety profiles.
  3. Pharmacological Studies: Investigated for its potential in treating opioid dependence due to its unique receptor activity profile .
Introduction to N-Methylmorphinan

Historical Development of Morphinan Alkaloids

The historical trajectory of N-methylmorphinan derivatives is inextricably linked to millennia of opium use and the systematic investigation of its active components:

  • 1803-1805: German pharmacist Friedrich Sertürner successfully isolated morphine as the primary active alkaloid from opium, marking the beginning of modern alkaloid chemistry and paving the way for the development of morphinan-based therapeutics [3] [7]. This discovery fundamentally transformed pain management by providing a purified active principle instead of crude opium preparations.

  • 1914: Julius Pohl synthesized N-allylnorcodeine, the first opioid antagonist, by replacing the N-methyl group of codeine with an allyl moiety. This seminal work demonstrated that structural modifications at the nitrogen center could dramatically alter pharmacological activity, converting an agonist into an antagonist [3]. This pivotal discovery established the foundation for SAR investigations focused on nitrogen substitutions in morphinans.

  • 1932-1943: German chemists developed the first fully synthetic opioids during World War II, including meperidine (a piperidine-based analgesic), shifting focus from natural alkaloid extraction to synthetic approaches [3]. This period represented a crucial transition toward synthetic chemistry approaches in opioid drug discovery.

  • 1949: Manfred Hoffmann at Hoffmann-La Roche achieved the first total synthesis of racemic N-methylmorphinan, designated as Ro 1-5431. This landmark accomplishment provided researchers with a versatile synthetic scaffold that was independent of opium extraction [10]. The synthetic accessibility of N-methylmorphinan enabled unprecedented structural modifications that were not feasible with naturally-derived morphinans.

  • 1950s: Clark and Small prepared the N-phenethyl derivative of morphine, demonstrating that extending the nitrogen substituent significantly enhanced μ-opioid receptor (μOR) affinity and analgesic potency compared to N-methyl analogs [5]. This key observation highlighted the critical importance of nitrogen substituents in modulating opioid pharmacology.

Table 1: Key Historical Milestones in Morphinan Development

YearDevelopmentSignificance
1803-1805Isolation of morphine from opium (Sertürner)Identification of the prototypical morphinan alkaloid
1914Synthesis of N-allylnorcodeine (Pohl)First demonstration of antagonist conversion via N-substitution
1949Total synthesis of N-methylmorphinan (Hoffmann)Enabled synthetic access to unmodified morphinan scaffold
1950sDevelopment of N-phenethylmorphineEstablished pharmacological impact of N-substituent elongation

Structural Classification of N-Methylmorphinan Derivatives

Structural diversification of N-methylmorphinan occurs primarily at four key positions that profoundly influence receptor binding and functional activity:

Position 3 Modifications

The phenolic hydroxyl at position 3 serves as a critical pharmacophore element for μOR binding. Etherification of this group produces codeine-like derivatives with reduced binding affinity but improved oral bioavailability. Conversely, oxidation to a ketone yields oxymorphone-like compounds with enhanced potency due to additional hydrogen-bonding interactions within the receptor binding pocket [1] [4].

Position 6 Transformations

The 6-keto group in morphinan-6-ones provides a versatile site for chemical modification:

  • Oxidation state changes: Reduction of the 6-keto to a hydroxyl group significantly alters receptor selectivity profiles [1].
  • Deletion strategies: Wolff-Kishner reduction completely removes the oxygen function, producing 6-desoxo derivatives that maintain μOR affinity while modifying efficacy profiles [1] [2].
  • Structural elaboration: Conversion to oximes, hydrazones, or other functionalized derivatives enables further exploration of steric and electronic effects on receptor interaction [1] [4].

Position 14 Oxygenation

The introduction of oxygen at C-14 represents a transformative structural innovation in morphinan chemistry:

  • 14-Hydroxy derivatives exhibit enhanced μOR affinity and analgesic potency compared to non-oxygenated counterparts due to additional hydrogen bonding with receptor residues [1] [4].
  • 14-Alkoxy substitutions (methoxy, ethoxy, benzyloxy) demonstrate pronounced effects on pharmacological profiles. For example, 14-O-methyloxymorphone displays 9-fold higher μOR affinity (Ki = 0.10 nM) and 40-fold greater antinociceptive potency than oxymorphone [4].
  • 14-Methoxymetopon exemplifies a highly optimized derivative with exceptional analgesic efficacy and reduced constipation liability in preclinical models [4] [5].

Position 17 Nitrogen Substitutions

The nitrogen substituent profoundly influences receptor selectivity and signaling:

  • N-methyl compounds typically exhibit μOR-selective agonism [5].
  • N-phenethyl substitution in 14-methoxy derivatives converts selective μOR ligands into dual μ/δ opioid receptor agonists with distinct signaling profiles [5].
  • Larger N-substituents can induce receptor subtype promiscuity, potentially engaging δ-opioid receptors (δOR) and κ-opioid receptors (κOR) in addition to μOR [5].

Table 2: Structural Modifications and Pharmacological Impact of N-Methylmorphinan Derivatives

PositionModificationRepresentative CompoundKey Pharmacological Change
3Phenolic OH → MethoxyCodeineReduced μOR affinity, increased oral bioavailability
3Phenolic OH → KetoneOxymorphoneEnhanced μOR potency
6Keto → Desoxo6-Desoxo-14-hydroxy-N-methylmorphinanMaintained μOR affinity with modified efficacy
14Introduction of methoxy14-O-Methyloxymorphone9-fold ↑ μOR affinity; 40-fold ↑ antinociceptive potency vs oxymorphone
17Methyl → PhenethylN-Phenethyl-14-O-methyloxymorphoneShift from μOR-selective to dual μ/δOR agonist

Pharmacological Significance in Opioid Receptor Research

N-methylmorphinan derivatives have provided indispensable tools for elucidating fundamental principles of opioid receptor pharmacology:

Receptor Binding and Selectivity

The morphinan scaffold exhibits inherent μOR selectivity due to complementary steric and electronic interactions with the μOR binding pocket. Molecular docking studies using high-resolution crystal structures of activated μOR (PDB ID: 5C1M) reveal that N-methylmorphinans form:

  • A salt bridge between the protonated amine and Asp147³.³²
  • Hydrogen bonds involving the phenolic hydroxyl at position 3 and Tyr148³.³³, His297⁶.⁵²
  • Hydrophobic contacts with transmembrane helices 3, 5, 6, and 7 [4] [7].

Systematic structural modifications enable precise manipulation of receptor selectivity profiles:

  • 14-Alkoxy substitutions enhance μOR binding affinity through van der Waals interactions with a hydrophobic subpocket [4].
  • N-Phenethyl extension promotes δOR engagement by accessing an extended binding region, converting selective μOR agonists into dual μ/δOR agonists with Ki values of 1.45-1.81 nM at δOR [5].

Functional Selectivity and Signaling

N-methylmorphinan derivatives exhibit diverse signaling bias profiles that influence therapeutic outcomes:

  • G protein vs. β-arrestin signaling: Molecular dynamics simulations indicate that specific C14 substituents influence the conformational equilibrium of the receptor intracellular domains, affecting recruitment of downstream signaling effectors [4]. Derivatives that preferentially activate G protein pathways over β-arrestin recruitment may produce analgesia with reduced adverse effects [4] [7].
  • Receptor dimerization: Certain N-substituted derivatives demonstrate altered propensity to induce μOR-δOR heterodimer formation, which can produce distinct pharmacological profiles compared to monomeric receptor activation [5].

Multifunctional Ligand Development

Structural diversification of the morphinan scaffold enables the rational design of:

  • Bifunctional μ/δOR agonists: N-Phenethyl-14-methoxy derivatives exhibit balanced activity at both receptors, potentially offering improved analgesia with reduced tolerance development [5].
  • Mixed efficacy ligands: Incorporation of partial agonist moieties or integration with non-opioid pharmacophores creates multifunctional compounds that simultaneously target complementary pain pathways [1] [5].

Table 3: Receptor Binding Profiles of Representative N-Methylmorphinan Derivatives

CompoundμOR Ki (nM)δOR Ki (nM)κOR Ki (nM)Functional Activity
Morphine0.9780.561.1μOR agonist
N-Phenethylmorphine0.076.29.8μOR agonist
14-O-Methyloxymorphone0.104.810.2μOR agonist
N-Phenethyl-14-O-methyloxymorphone0.121.818.7μ/δOR dual agonist
14-Methoxymetopon0.083.96.5μOR agonist
N-Phenethyl-14-methoxymetopon0.111.452.3μ/δOR dual agonist

Comprehensive List of Compounds Mentioned

Properties

CAS Number

3882-38-0

Product Name

N-Methylmorphinan

IUPAC Name

(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6-triene

Molecular Formula

C17H23N

Molecular Weight

241.37 g/mol

InChI

InChI=1S/C17H23N/c1-18-11-10-17-9-5-4-8-15(17)16(18)12-13-6-2-3-7-14(13)17/h2-3,6-7,15-16H,4-5,8-12H2,1H3/t15-,16+,17-/m0/s1

InChI Key

IHBSVVZENGBQDY-BBWFWOEESA-N

SMILES

CN1CCC23CCCCC2C1CC4=CC=CC=C34

Canonical SMILES

CN1CCC23CCCCC2C1CC4=CC=CC=C34

Isomeric SMILES

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=CC=CC=C34

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.